2-(2,6-Dimethyloxan-4-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17780943
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO |
|---|---|
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | 2-(2,6-dimethyloxan-4-yl)ethanamine |
| Standard InChI | InChI=1S/C9H19NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3-6,10H2,1-2H3 |
| Standard InChI Key | PZKMLLCMEBJHKX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(O1)C)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a six-membered oxan ring with methyl groups at positions 2 and 6, creating a sterically hindered environment. The ethylamine moiety at position 4 introduces a primary amine functional group, which confers reactivity typical of aliphatic amines. The IUPAC name, 2-(2,6-dimethyloxan-4-yl)ethanamine, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₉NO | |
| Molecular Weight | 157.25 g/mol | |
| SMILES Notation | CC1CC(CC(O1)C)CCN | |
| InChI Key | PZKMLLCMEBJHKX-UHFFFAOYSA-N | |
| PubChem CID | 81853268 |
The Standard InChI (InChI=1S/C9H19NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3-6,10H2,1-2H3) provides a machine-readable representation of its connectivity and stereochemistry .
Synthesis and Manufacturing
General Synthetic Routes
Primary amines like 2-(2,6-dimethyloxan-4-yl)ethan-1-amine are typically synthesized via:
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Nitrile Reduction: Catalytic hydrogenation of nitriles (R-C≡N → R-CH₂-NH₂) using catalysts like Raney nickel.
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Halogenoalkane Amination: Reaction of alkyl halides with ammonia under high-pressure conditions.
Applications in Pharmaceutical and Chemical Research
Role as a Synthetic Intermediate
The primary amine group enables participation in:
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Schiff Base Formation: Condensation with carbonyl compounds to form imines, useful in coordination chemistry.
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Amide Coupling: Reaction with carboxylic acids or acyl chlorides to produce amide derivatives.
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparison
| Compound | Molecular Weight | Key Structural Feature | Potential Application |
|---|---|---|---|
| 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine | 157.25 g/mol | Oxan ring, primary amine | Organic synthesis intermediate |
| 2-(2,6-Dimethylmorpholin-4-yl)ethanamine | 158.24 g/mol | Morpholine ring, primary amine | Neurological drug candidates |
| N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine | 201.31 g/mol | Ethoxyethyl side chain | Specialty chemical synthesis |
The hydrochloride salt (2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride, MW 193.71 g/mol) enhances aqueous solubility, a critical factor in drug formulation .
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